molecular formula C21H18FN3O2S2 B11288292 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B11288292
M. Wt: 427.5 g/mol
InChI Key: BTNYNTZRFMVTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides and a suitable base.

    Attachment of the fluorophenylacetamide moiety: This step involves the reaction of the intermediate compound with 2-fluorophenylacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, fluorophenylacetic acid derivatives, and suitable bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to and inhibit the activity of specific enzymes involved in disease pathways.

    Modulating receptors: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: It may bind to nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

    2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-BROMOPHENYL)ACETAMIDE: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H18FN3O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN3O2S2/c22-15-8-4-5-9-16(15)23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,26)

InChI Key

BTNYNTZRFMVTPM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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